

3-Tert-butyl-4-hydroxyfuran-2(5H)-one: A Comprehensive Technical Review

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Compound of Interest

Compound Name: 3-Tert-butyl-4-hydroxyfuran-2(5H)-one

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Introduction

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a synthetic organic compound belonging to the furanone family. Furanones, specifically the α,β -unsaturated γ -lactone core, are prevalent scaffolds in numerous natural products and pharmacologically active molecules.^[1] Compounds within this class have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.^[2] The presence of a hydroxyl group and a bulky tert-butyl substituent on the furanone ring of the title compound suggests the potential for significant biological activity, particularly as an antioxidant and anti-inflammatory agent. This technical guide provides a thorough review of the available literature on **3-tert-butyl-4-hydroxyfuran-2(5H)-one**, covering its chemical properties, synthesis, spectroscopic data, and potential biological activities, supported by detailed experimental protocols and mechanistic pathway diagrams.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-tert-butyl-4-hydroxyfuran-2(5H)-one** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

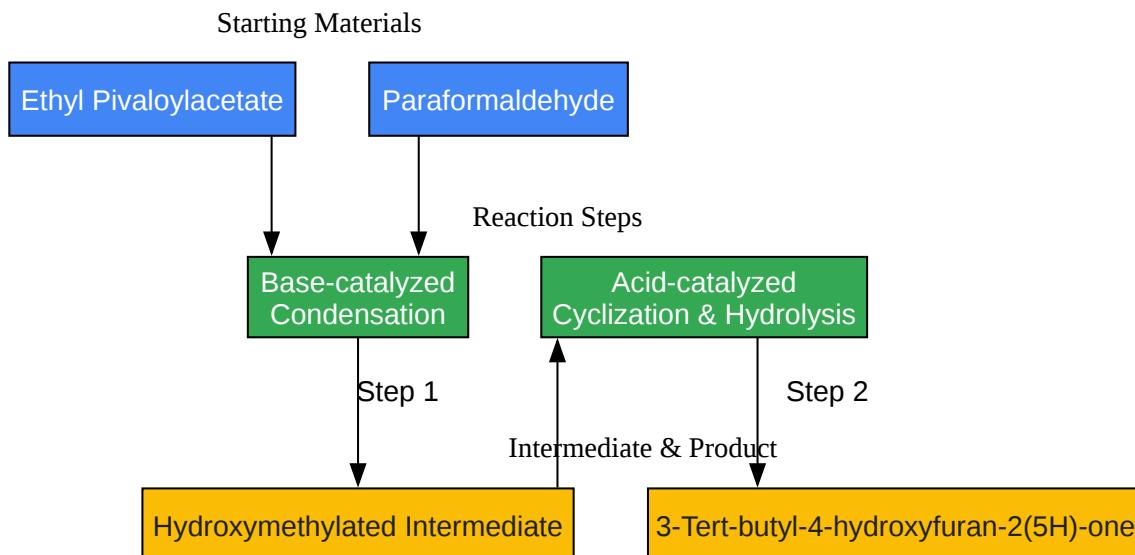
Property	Value	Reference(s)
IUPAC Name	3-(tert-butyl)-4-hydroxyfuran-2(5H)-one	[3]
Synonyms	4-tert-butyl-3-hydroxy-2H-furan-5-one	[3]
CAS Number	114908-93-9	[3]
Molecular Formula	C ₈ H ₁₂ O ₃	[3]
Molecular Weight	156.18 g/mol	[3]
Appearance	Predicted to be a solid or oil at room temperature.	
Solubility	Predicted to be soluble in organic solvents like methanol, ethanol, DMSO.	
XLogP3	1.3	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	3	[3]
Topological Polar Surface Area	46.5 Å ²	[3]

Synthesis

While a specific, detailed synthesis protocol for **3-tert-butyl-4-hydroxyfuran-2(5H)-one** is not readily available in the reviewed literature, a plausible synthetic route can be constructed based on established methods for analogous 3-substituted-4-hydroxyfuran-2(5H)-ones. A common approach involves the condensation of an appropriate β -keto ester or its equivalent with glyoxylic acid or its derivatives, followed by cyclization.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of ethyl pivaloylacetate with a suitable C1 electrophile, followed by hydrolysis and lactonization.

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Caption: Proposed two-step synthesis of **3-tert-butyl-4-hydroxyfuran-2(5H)-one**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-pivaloyl-3-hydroxypropanoate

- To a stirred solution of ethyl pivaloylacetate (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or potassium carbonate.
- Add paraformaldehyde (1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
- Extract the product with an organic solvent such as ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxymethylated intermediate.
- Purify the intermediate by column chromatography on silica gel.

Step 2: Cyclization to **3-Tert-butyl-4-hydroxyfuran-2(5H)-one**

- Dissolve the purified intermediate from Step 1 in a suitable solvent such as toluene.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
- Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction.
- Monitor the cyclization by TLC.
- Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the final product by column chromatography or recrystallization to yield **3-tert-butyl-4-hydroxyfuran-2(5H)-one**.

Spectroscopic Data

While experimental spectra for **3-tert-butyl-4-hydroxyfuran-2(5H)-one** are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table outlines the predicted chemical shifts for the ^1H and ^{13}C NMR spectra in a solvent like CDCl_3 .

¹ H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Protons	~1.30	singlet	9H	-C(CH ₃) ₃
	~4.70	singlet	2H	-CH ₂ -O-
	~5.5-7.0	broad singlet	1H	-OH

¹³ C NMR	Predicted δ (ppm)	Assignment
Carbons	~28	-C(CH ₃) ₃
	~35	-C(CH ₃) ₃
	~70	-CH ₂ -O-
	~125	=C-C(CH ₃) ₃
	~160	=C-OH
	~175	C=O

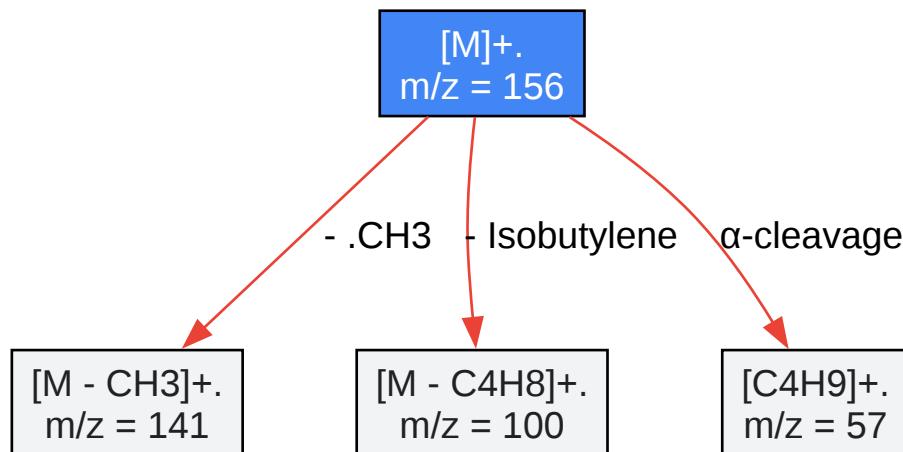
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 (broad)	Strong	O-H stretch (hydroxyl group)
2960-2870	Strong	C-H stretch (tert-butyl)
~1750	Strong	C=O stretch (γ -lactone)
~1680	Medium	C=C stretch (furanone ring)
~1200	Strong	C-O stretch (lactone ester)

Mass Spectrometry (MS) (Predicted)

Based on studies of similar alkylated 4-hydroxy-3(2H)-furanones, the fragmentation pattern upon electron ionization would likely involve the following key steps.[4]



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Caption: Predicted major fragmentation pathways for **3-tert-butyl-4-hydroxyfuran-2(5H)-one**.

Biological Activity

Direct experimental data on the biological activity of **3-tert-butyl-4-hydroxyfuran-2(5H)-one** is currently lacking in the scientific literature. However, the furanone scaffold, particularly when substituted with hydroxyl groups, is known to exhibit significant antioxidant and anti-inflammatory properties. The data from closely related analogs are presented here to provide a basis for its potential therapeutic efficacy.

Antioxidant Activity (of Related Compounds)

The antioxidant potential of hydroxyfuranone derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC_{50}) is a key metric for quantifying this activity.

Compound Class/Example	Assay Type	IC ₅₀ Value (μM)	Reference(s)
4,5-Diaryl-3-hydroxyfuranone derivative	DPPH Radical Scavenging	10.3	[5]
Substituted 4-hydroxyfuranone	DPPH Radical Scavenging	57	[6]
Substituted 3-hydroxyfuranone	DPPH Radical Scavenging	1779	[6]
Substituted 4-hydroxyfuranone	Superoxide Anion Quenching	49	[6]
Substituted 3-hydroxyfuranone	Superoxide Anion Quenching	511	[6]

Anti-inflammatory Activity (of Related Compounds)

The anti-inflammatory effects of furanone derivatives have been demonstrated in both *in vitro* and *in vivo* models.

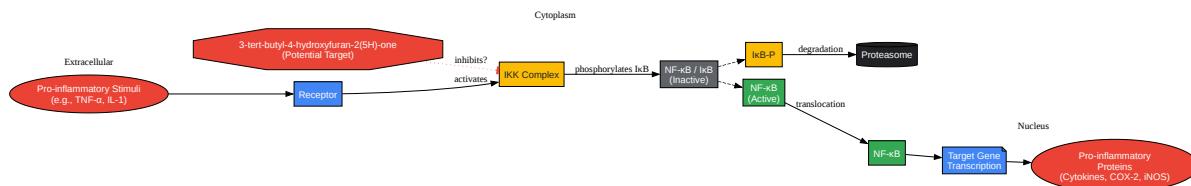
Compound Class/Example	Assay/Model Type	Activity/Result	Reference(s)
Substituted hydroxyfuranones	Carrageenan-induced paw edema (rat)	~50-65% inhibition of edema at 200 mg/kg (i.p.)	[6]
Substituted hydroxyfuranones	Phorbol ester-induced ear edema (mouse)	~50-65% inhibition of edema at 200 mg/kg (i.p.)	[6]
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-pyrrolidone	PGE ₂ production (rat synovial cells)	Inhibition at nanomolar concentrations	[7]
LTB ₄ generation (human leukocytes)	Inhibition at micromolar concentrations	[7]	

Potential Mechanism of Action

The anti-inflammatory activity of many compounds is mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) pathway. NF- κ B is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.^[8] It is plausible that **3-tert-butyl-4-hydroxyfuran-2(5H)-one** could exert anti-inflammatory effects by modulating this pathway.

NF- κ B Signaling Pathway

In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Pro-inflammatory stimuli, such as TNF- α or IL-1, trigger a signaling cascade that leads to the activation of the I κ B kinase (IKK) complex. IKK then phosphorylates I κ B, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF- κ B, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes.^[9]



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Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

The following are detailed protocols for key *in vitro* and *in vivo* assays relevant to assessing the antioxidant and anti-inflammatory potential of **3-tert-butyl-4-hydroxyfuran-2(5H)-one**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[\[1\]](#)[\[10\]](#)

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle to protect from light.

- Prepare stock solutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at various concentrations.
- Assay Procedure:
 - In a 96-well plate, add 50 µL of the test compound solution at different concentrations to respective wells.
 - Add 150 µL of the 0.1 mM DPPH solution to each well.
 - For the control, add 50 µL of methanol instead of the test compound.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Data Analysis:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of scavenging activity using the formula: % Scavenging = $[(A_{control} - A_{sample}) / A_{control}] \times 100$
 - Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

Superoxide Anion Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which are generated in a phenazine methosulfate (PMS)-NADH system and detected by the reduction of nitroblue tetrazolium (NBT).[\[7\]](#)[\[11\]](#)

- Reagent Preparation:
 - Prepare solutions in phosphate buffer (e.g., 100 mM, pH 7.4): 156 µM NBT, 468 µM NADH, and 60 µM PMS.
 - Prepare stock solutions of the test compound and a positive control (e.g., Quercetin) in a suitable solvent.

- Assay Procedure:
 - In a suitable container, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.1 mL of the test compound at various concentrations.
 - Initiate the reaction by adding 0.1 mL of PMS solution.
 - Incubate the mixture at room temperature for 5 minutes.
- Data Analysis:
 - Measure the absorbance at 560 nm.
 - Calculate the percentage of superoxide radical scavenging using a formula analogous to the DPPH assay.
 - Determine the IC₅₀ value from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard *in vivo* model to screen for acute anti-inflammatory activity.[\[6\]](#)[\[12\]](#)[\[13\]](#)

- Animals:
 - Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).
 - Acclimatize the animals for at least one week before the experiment.
 - Fast the animals overnight before the experiment but allow free access to water.
- Experimental Groups:
 - Group 1: Vehicle control (e.g., saline with 0.5% Tween 80).
 - Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
 - Groups 3-5: Test compound at different doses (e.g., 50, 100, 200 mg/kg, p.o.).
- Procedure:

- Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
- One hour after administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

- Data Analysis:
 - Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume.
 - Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = $[1 - (\Delta V_{\text{treated}} / \Delta V_{\text{control}})] \times 100$ where ΔV is the change in paw volume.

Conclusion

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a molecule of significant interest due to its structural similarity to other furanones with established biological activities. While direct experimental data for this specific compound is sparse, this technical guide has consolidated the available information and provided a predictive framework based on analogous structures. The proposed synthetic route is feasible, and the predicted spectroscopic data provide a basis for its characterization. The established antioxidant and anti-inflammatory properties of related hydroxyfuranones strongly suggest that **3-tert-butyl-4-hydroxyfuran-2(5H)-one** warrants further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein offer a clear roadmap for such future studies, which could elucidate its specific biological activities and mechanisms of action, particularly its potential modulation of the NF-κB signaling pathway. This guide serves as a foundational resource to stimulate and support further research into this promising compound.

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